molecular formula C9H11N3S B12352705 4-Phenyl-1,3,5-triazinane-2-thione

4-Phenyl-1,3,5-triazinane-2-thione

Cat. No.: B12352705
M. Wt: 193.27 g/mol
InChI Key: CNRBUSYWGOSVDB-UHFFFAOYSA-N
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Description

4-Phenyl-1,3,5-triazinane-2-thione is a heterocyclic compound that belongs to the class of triazinanes It is characterized by a triazine ring with a phenyl group attached to the fourth position and a thione group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-1,3,5-triazinane-2-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenyl isothiocyanate with formaldehyde and ammonia or primary amines. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the mixture is heated to promote cyclization and formation of the triazine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Phenyl-1,3,5-triazinane-2-thione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Phenyl-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the phenyl group can engage in π-π interactions with aromatic residues in the target proteins, enhancing binding affinity .

Properties

Molecular Formula

C9H11N3S

Molecular Weight

193.27 g/mol

IUPAC Name

4-phenyl-1,3,5-triazinane-2-thione

InChI

InChI=1S/C9H11N3S/c13-9-11-6-10-8(12-9)7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H2,11,12,13)

InChI Key

CNRBUSYWGOSVDB-UHFFFAOYSA-N

Canonical SMILES

C1NC(NC(=S)N1)C2=CC=CC=C2

Origin of Product

United States

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